molecular formula C21H24ClN5O B14925314 [4-(3-chlorophenyl)piperazin-1-yl](6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(3-chlorophenyl)piperazin-1-yl](6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B14925314
M. Wt: 397.9 g/mol
InChI Key: QHBOXFSGVDRKPR-UHFFFAOYSA-N
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Description

The compound 4-(3-chlorophenyl)piperazinomethanone is a complex organic molecule that features a combination of aromatic, piperazine, and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)piperazinomethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)piperazinomethanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(3-chlorophenyl)piperazinomethanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)piperazinomethanone involves its interaction with specific molecular targets. These may include:

    Receptor binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

4-(3-chlorophenyl)piperazinomethanone: can be compared with similar compounds such as:

4-(3-chlorophenyl)piperazinomethanone .

Properties

Molecular Formula

C21H24ClN5O

Molecular Weight

397.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(6-methyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C21H24ClN5O/c1-3-7-27-20-19(14-23-27)18(12-15(2)24-20)21(28)26-10-8-25(9-11-26)17-6-4-5-16(22)13-17/h4-6,12-14H,3,7-11H2,1-2H3

InChI Key

QHBOXFSGVDRKPR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC(=CC(=C2C=N1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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